Nile blue chloride

Catalog No.
S576294
CAS No.
2381-85-3
M.F
C20H20ClN3O
M. Wt
353.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nile blue chloride

CAS Number

2381-85-3

Product Name

Nile blue chloride

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium chloride

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

InChI

InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H

InChI Key

SHXOKQKTZJXHHR-UHFFFAOYSA-N

SMILES

Array

Synonyms

Cresyl Fast Violet, Nile Blue, nile blue A perchlorate, Nile Blue perchlorate, nile blue sulfate, Nile Blue tetrafluoroborate

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-]

The exact mass of the compound Nile Blue chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Staining and Visualization:

  • Fluorescence microscopy: Nile Blue chloride is used to stain non-aqueous phases in samples for visualization under fluorescence microscopes [Source: Sigma-Aldrich product page on Nile Blue chloride, ].
  • Biomolecule detection: It can bind to specific biomolecules like DNA and lipids, allowing their identification and localization within cells [Source: Sigma-Aldrich product page on Nile Blue chloride, ].
  • Bacterial growth: Nile Blue chloride can stain bacterial cells, aiding in the identification and quantification of bacterial colonies [Source: Sigma-Aldrich product page on Nile Blue chloride, ].
  • Amyloid plaque diagnosis: This dye can help diagnose diseases associated with amyloid plaque buildup, such as Alzheimer's disease [Source: Sigma-Aldrich product page on Nile Blue chloride, ].

Other Applications:

  • pH sensing: Nile Blue chloride exhibits a pH-dependent color change, making it a potential tool for tracking pH changes in specific environments [Source: MedChemExpress product page on Nile Blue chloride, ].

Nile Blue chloride is an organic compound with the chemical formula C20_{20}H20_{20}ClN3_3O. It is a fluorescent dye that belongs to the class of benzo[a]phenoxazinium compounds. This dye is particularly noted for its ability to emit fluorescence, which varies significantly depending on the solvent and pH conditions. In nonpolar solvents, Nile Blue chloride exhibits high quantum yield fluorescence, making it useful in various applications, especially in biological staining techniques .

, primarily involving its interactions with acids and bases. For instance, when boiled with sulfuric acid, it can be converted into Nile Red, another fluorescent dye . The absorption and emission spectra of Nile Blue chloride are also influenced by the solvent used; for example, in water, it has an absorption maximum at 635 nm and an emission maximum at 674 nm .

Nile Blue chloride is recognized for its biological activity, particularly in histological staining. It selectively stains neutral lipids pink while staining acidic lipids blue. This differential staining is useful for visualizing various cellular components under a microscope. The dye has also been studied for its potential to photosensitize DNA damage through electron transfer mechanisms, indicating its relevance in photobiological research .

The synthesis of Nile Blue chloride typically involves acid-catalyzed condensation reactions. One common method includes the reaction of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine or related compounds. The process can also involve oxidation steps to introduce additional amino groups into the structure of the dye . This synthetic versatility allows for modifications that can enhance its properties for specific applications.

Nile Blue chloride has various applications across different fields:

  • Histological Staining: It is widely used in biological laboratories to stain lipids and nuclei in tissue samples.
  • Fluorescent Imaging: Due to its strong fluorescence, it serves as a fluorescent marker in microscopy.
  • Photobiological Studies: Its ability to photosensitize DNA damage makes it a subject of interest in studies investigating phototoxicity and photoinduced cellular processes .

Research has shown that Nile Blue chloride interacts with DNA, leading to potential damage under light exposure. Studies indicate that the dye binds to DNA strands and can facilitate electron transfer processes that result in strand breaks. This characteristic highlights its significance in understanding the mechanisms of phototoxicity and oxidative stress in biological systems .

Compound NameChemical FormulaUnique Features
Nile RedC20_{20}H19_{19}N3_3O2_2Derived from Nile Blue; used primarily for lipid staining.
Methylene BlueC16_{16}H18_{18}ClN3_3SUsed as a redox indicator; exhibits different staining properties.
Crystal VioletC25_{25}H30_{30}ClN3_3A cationic dye used mainly for Gram staining in microbiology.
Safranin OC20_{20}H19_{19}ClN4_4OCommonly used as a counterstain; provides distinct coloration for cellular components.

Nile Blue chloride's unique fluorescence properties and its selective staining capabilities make it particularly valuable in histological applications compared to these similar compounds. Its ability to differentiate between lipid types adds to its specificity as a biological stain .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

353.1294900 Da

Monoisotopic Mass

353.1294900 Da

Heavy Atom Count

25

UNII

E58RL8T2X3

Related CAS

3625-57-8 (sulfate)
53340-16-2 (perchlorate)

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

2381-85-3

General Manufacturing Information

Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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